molecular formula C12H16N4S B1412371 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine CAS No. 1395492-71-3

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine

Cat. No. B1412371
CAS RN: 1395492-71-3
M. Wt: 248.35 g/mol
InChI Key: SOEUQEYBSLNBFB-UHFFFAOYSA-N
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Description

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine is a heterocyclic organic compound. It is part of a class of inhibitors of protein kinases that are useful in the treatment of cell proliferative diseases and conditions . It has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Biologically Significant Pyrimidine Derivatives in Organic Chemistry

Pyrimidine derivatives, including those structurally related to 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine, are utilized extensively in organic chemistry for their potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds are explored for their biological and medicinal applications, particularly as recognition units for the synthesis of optical sensors (Jindal & Kaur, 2021).

Antitubercular Activity of Pyridine Derivatives

The modification of pyridine structures to enhance anti-tubercular activity against various strains of mycobacteria has been an area of significant research. Derivatives have shown efficacy comparable to existing treatments, suggesting potential in the development of new anti-TB compounds (Asif, 2014).

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles, including those similar to the compound , play a crucial role in synthesizing compounds with central nervous system (CNS) activity. These compounds are integral to developing treatments for CNS disorders, highlighting their versatility and potential in medicinal chemistry (Saganuwan, 2017).

Role in Food-derived Heterocyclic Amines Research

Research into food-derived heterocyclic amines (HAs) and their potential as etiologic agents in diseases such as cancer underscores the importance of understanding the chemistry and biological interactions of compounds like 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine. Such studies aim to mitigate risks associated with HA exposure (Snyderwine, 1994).

Synthesis and Biological Activities of Pyranopyrimidines

The synthesis of pyranopyrimidines, which shares structural features with the compound of interest, has been explored for its broad applicability in medicinal and pharmaceutical industries. Research focuses on their bioavailability and synthetic pathways, highlighting the potential for developing lead molecules (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

5-[2-(diethylamino)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEUQEYBSLNBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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